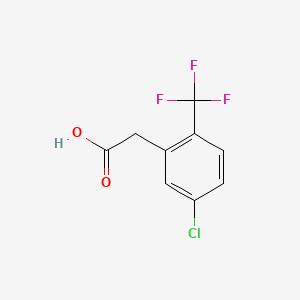

5-Chloro-2-(trifluoromethyl)phenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[5-chloro-2-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-6-1-2-7(9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINCGCMLTQDEJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380784 | |

| Record name | 5-Chloro-2-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-25-1 | |

| Record name | 5-Chloro-2-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-25-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-2-(trifluoromethyl)phenylacetic acid chemical properties

An In-Depth Technical Guide to 5-Chloro-2-(trifluoromethyl)phenylacetic acid: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized aromatic carboxylic acid that has garnered significant attention as a versatile building block in modern organic and medicinal chemistry. Its unique molecular architecture, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts a distinct set of electronic and steric properties. These characteristics make it an invaluable intermediate in the synthesis of complex molecular targets, particularly in the realm of drug discovery and development.

The presence of the trifluoromethyl (CF₃) group, a strong electron-withdrawing moiety, profoundly influences the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Concurrently, the chloro substituent further modulates the electronic nature of the aromatic ring and provides an additional vector for synthetic diversification. The phenylacetic acid core itself offers a reactive carboxylic acid handle, amenable to a wide range of chemical transformations such as amidation and esterification.[1]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical and physical properties of this compound, explores its synthesis and reactivity, outlines standard analytical protocols, and discusses its applications, particularly as a key intermediate in the development of novel therapeutic agents.

Section 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective application in research and synthesis. This compound is a white to off-white solid at room temperature, and its key identifiers and physical characteristics are summarized below.[3]

Molecular Structure

The structural arrangement of the chloro and trifluoromethyl groups relative to the acetic acid moiety is crucial to the compound's reactivity and utility.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The following table consolidates the key identification and physical property data for the compound.

| Property | Value | Source(s) |

| IUPAC Name | 2-[5-chloro-2-(trifluoromethyl)phenyl]acetic acid | [3][4] |

| CAS Number | 261763-25-1 | [3][5] |

| Molecular Formula | C₉H₆ClF₃O₂ | [5] |

| Molecular Weight | 238.59 g/mol | [5][6] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 117-119 °C | [3] |

Section 2: The Influence of Substituents on Reactivity

The chemical behavior of this compound is largely dictated by the interplay of its three key functional components: the carboxylic acid group, the chlorine atom, and the trifluoromethyl group.

-

Trifluoromethyl (CF₃) Group : As a potent electron-withdrawing group, the CF₃ substituent significantly increases the acidity of the carboxylic acid proton by stabilizing the carboxylate anion through inductive effects. This heightened acidity can be advantageous in reactions where proton abstraction is a key step. Furthermore, the CF₃ group enhances the molecule's lipophilicity, a property often sought in drug candidates to improve membrane permeability and bioavailability.[1][2] Its steric bulk also influences the regioselectivity of reactions on the aromatic ring.

-

Chloro (Cl) Group : The chlorine atom also acts as an electron-withdrawing group via induction but is a weak deactivator and an ortho-, para- director for electrophilic aromatic substitution due to its lone pairs participating in resonance. Its presence further modulates the electronic landscape of the phenyl ring and serves as a potential site for cross-coupling reactions, offering another layer of synthetic utility.[7]

-

Carboxylic Acid Group : The acetic acid moiety is the primary center for derivatization. It readily undergoes standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.[1] The reactivity of this group allows for the straightforward incorporation of the 5-chloro-2-(trifluoromethyl)phenyl scaffold into larger, more complex molecules.

Section 3: Synthesis and Derivatization

While multiple synthetic routes to substituted phenylacetic acids exist, a common and logical approach involves the construction of the core structure followed by functional group manipulation. Below is a representative workflow and a generalized protocol.

Representative Synthesis Workflow

A plausible synthetic pathway could involve a cross-coupling reaction to form the carbon-carbon bond of the acetic acid side chain, a strategy frequently employed for this class of compounds.[8]

Caption: A representative workflow for the synthesis of the target compound.

General Synthesis Protocol (Hypothetical)

This protocol outlines a Suzuki coupling approach, a powerful and widely used method for C-C bond formation. This choice is based on its versatility and proven applicability to similar substrates.[8]

Objective: To synthesize this compound from a suitable aryl halide.

Materials:

-

1-Bromo-4-chloro-2-(trifluoromethyl)benzene

-

Potassium (ethoxycarbonyl)trifluoroborate

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., SPhos)

-

Potassium carbonate (K₂CO₃)

-

Toluene and Water (solvent system)

-

Hydrochloric acid (HCl) for workup

-

Sodium hydroxide (NaOH) for hydrolysis

-

Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Step 1: Suzuki-Miyaura Coupling:

-

To an oven-dried flask under an inert atmosphere, add 1-bromo-4-chloro-2-(trifluoromethyl)benzene (1.0 eq), potassium (ethoxycarbonyl)trifluoroborate (1.2 eq), palladium(II) acetate (0.02 eq), the phosphine ligand (0.04 eq), and potassium carbonate (3.0 eq).

-

Add a degassed 3:1 mixture of toluene and water.

-

Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting aryl bromide is consumed.

-

Causality: The palladium catalyst, in conjunction with the ligand, facilitates the oxidative addition to the aryl bromide and subsequent transmetalation with the boronate salt. The base is crucial for activating the boronate and for the final reductive elimination step that forms the C-C bond.

-

-

Step 2: Workup and Isolation of the Ester Intermediate:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (ethyl 5-chloro-2-(trifluoromethyl)phenylacetate) via flash column chromatography.

-

Self-Validation: Characterize the intermediate by ¹H NMR and Mass Spectrometry to confirm its identity before proceeding.

-

-

Step 3: Saponification to the Carboxylic Acid:

-

Dissolve the purified ester in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (e.g., 2-3 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC/LC-MS).

-

Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to induce hydrolysis to the sodium carboxylate salt.

-

-

Step 4: Acidification and Final Product Isolation:

-

Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated HCl.

-

The carboxylic acid product should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Self-Validation: Confirm the purity and identity of the final product using melting point analysis, NMR spectroscopy (¹H, ¹³C, ¹⁹F), and Mass Spectrometry.

-

Section 4: Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Protocol: Standard Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR : Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is expected to show signals for the aromatic protons (typically in the δ 7.0-8.0 ppm region) with splitting patterns consistent with the substitution on the ring, and a singlet for the methylene (-CH₂-) protons of the acetic acid side chain (typically δ 3.5-4.0 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).[9]

-

¹³C NMR : The spectrum will show distinct signals for each unique carbon atom, including the carboxyl carbon (~170-180 ppm), the aromatic carbons (some of which will be split due to C-F coupling), the methylene carbon (~40 ppm), and the carbon of the CF₃ group (a quartet around 120-130 ppm).[10]

-

¹⁹F NMR : This is a critical technique for fluorinated compounds. A single sharp signal is expected for the CF₃ group, which can be used to confirm its presence and purity.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in negative mode is ideal for this acidic compound. The spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z corresponding to its molecular weight minus one. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in an ~3:1 ratio) should be clearly visible.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands. Key signals include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

-

Section 5: Applications in Drug Discovery and Development

The unique combination of a phenylacetic acid core with chloro and trifluoromethyl substituents makes this compound a valuable intermediate in medicinal chemistry.

-

Scaffold for Bioactive Molecules : Phenylacetic acid derivatives are core structures in many non-steroidal anti-inflammatory drugs (NSAIDs).[11] The specific substitution pattern of this compound can be leveraged to synthesize novel analogs with potentially improved potency, selectivity, or pharmacokinetic profiles.

-

Kinase Inhibitor Synthesis : The trifluoromethylphenyl moiety is frequently incorporated into kinase inhibitors to enhance binding affinity and cell permeability.[1] This building block can be used to construct complex heterocyclic systems that target specific enzyme active sites. For example, related trifluoromethylphenyl amides have been used in the development of potent microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors for treating pain and inflammation.[12]

-

Structure-Activity Relationship (SAR) Studies : In drug discovery campaigns, this compound serves as a key starting material for generating libraries of derivatives. By modifying the carboxylic acid group (e.g., creating various amides or esters), researchers can systematically explore the SAR and optimize a lead compound's properties. Studies on related compounds have demonstrated that the presence and position of fluorine atoms can dramatically enhance biological potency.[13]

Section 6: Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety. This compound is classified as an irritant.[3]

-

Hazard Identification :

-

Recommended Handling Protocol :

-

Always work in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[17][18]

-

Avoid generating dust. If handling the solid, use techniques that minimize aerosolization.

-

In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[15]

-

In case of skin contact, wash the affected area thoroughly with soap and water.[16]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

-

Storage :

-

Store in a tightly sealed container in a cool, dry place away from direct sunlight.[3]

-

The storage area should be well-ventilated.

-

Conclusion

This compound is a synthetically valuable building block whose utility is derived from the combined electronic and steric properties of its chloro and trifluoromethyl substituents. These groups enhance the lipophilicity and acidity of the molecule while providing multiple avenues for further chemical modification. A comprehensive understanding of its properties, reactivity, and safe handling procedures enables researchers to effectively leverage this compound in the design and synthesis of novel, high-value molecules for applications ranging from pharmaceuticals to materials science. Its role as an intermediate in the development of potent therapeutic agents underscores its importance in the field of drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 20445-31-2: (R)-α-Methoxy-α-(trifluoromethyl)phenylace… [cymitquimica.com]

- 3. This compound CAS#: 261763-25-1 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C9H6ClF3O2) [pubchemlite.lcsb.uni.lu]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inventivapharma.com [inventivapharma.com]

- 9. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum [chemicalbook.com]

- 10. 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 13C NMR spectrum [chemicalbook.com]

- 11. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 12. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. combi-blocks.com [combi-blocks.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. fishersci.com [fishersci.com]

A Comprehensive Physicochemical Profile of 5-Chloro-2-(trifluoromethyl)phenylacetic Acid for Advanced Research Applications

This technical guide offers an in-depth exploration of the physicochemical characteristics of 5-Chloro-2-(trifluoromethyl)phenylacetic acid (CAS No. 261763-25-1). Designed for researchers, medicinal chemists, and formulation scientists, this document synthesizes critical data with the underlying scientific principles and validated methodologies required for its effective use in drug discovery and development. Our focus is on providing not just data, but a causal understanding of experimental choices and a framework for robust analytical validation.

Molecular Identity and Structural Framework

This compound is a halogenated arylalkanoic acid. Its molecular architecture, featuring a phenyl ring substituted with a chlorine atom, a trifluoromethyl group, and an acetic acid moiety, confers a distinct set of electronic and steric properties. These attributes are fundamental to its chemical reactivity, metabolic stability, and potential pharmacological activity.

Molecular Structure:

Caption: 2D representation of this compound.

The trifluoromethyl (CF₃) group, a potent electron-withdrawing group, significantly increases the acidity of the carboxylic acid through inductive effects and enhances the molecule's lipophilicity. The chlorine atom at the 5-position further modulates the electronic landscape of the aromatic ring, influencing its reactivity and potential for intermolecular interactions, a key consideration in rational drug design.

Core Physicochemical Data

A precise understanding of the fundamental physicochemical properties is a prerequisite for all stages of research and development, from initial screening to formulation. The data for this compound (CAS: 261763-25-1) are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClF₃O₂ | [1][2] |

| Molecular Weight | 238.59 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 117-119 °C | [1] |

| Boiling Point | 281 °C (at 760 mmHg) | [3][4] |

| Solubility | Insoluble in water; Soluble in ether and alcohol. | [5] |

Acidity and Ionization Constant (pKa)

The pKa is a critical parameter that governs the extent of ionization at a given pH, which in turn dictates solubility, membrane permeability, and receptor binding. For this compound, the carboxylic acid is the only ionizable group in the typical physiological pH range.

Experimental Protocol for pKa Determination via Potentiometric Titration:

Potentiometric titration is a highly accurate method for determining pKa values.[6][7][8]

Caption: Workflow for pKa determination by potentiometric titration.

Causality in Protocol Design: The use of a co-solvent is necessary due to the compound's poor aqueous solubility.[5] The titration curve's shape is a direct function of the equilibrium between the protonated acid and its conjugate base; the inflection point marks where the base has completely neutralized the acid. The pKa is found at the half-equivalence point, where the concentrations of the acidic and basic forms are equal, as dictated by the Henderson-Hasselbalch equation.[9][10]

Solubility Profile

As noted, the compound is sparingly soluble in water but shows good solubility in organic solvents.[5] This characteristic is consistent with its nonpolar aromatic structure and high lipophilicity imparted by the CF₃ and Cl substituents.

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):

The OECD Guideline 105 (Shake-Flask Method) is the gold standard for determining the water solubility of compounds.[11][12]

Caption: Shake-Flask method (OECD 105) for solubility measurement.

Expertise-Driven Rationale: The extended equilibration period is non-negotiable; it ensures that the system reaches a true thermodynamic equilibrium, providing a reliable measure of saturation solubility.[13] Quantification using a sensitive and specific method like HPLC is essential to accurately measure what is expected to be a low aqueous concentration.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous structural fingerprint, which is essential for identity confirmation and quality control.[14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals. The methylene protons (-CH₂-) of the acetic acid group will appear as a singlet. The aromatic region will show a complex pattern for the three protons on the phenyl ring, with their chemical shifts and coupling constants determined by their positions relative to the chloro and trifluoromethyl groups.

-

¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to each carbon atom in the unique electronic environments. Key signals will include the carbonyl carbon (~170-180 ppm), the methylene carbon, the three substituted and three unsubstituted aromatic carbons, and the carbon of the trifluoromethyl group, which will show a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR is a simple yet powerful tool for this molecule, expected to show a single, sharp signal for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift is highly characteristic of a trifluoromethyl group attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

-

O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ range, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl group.

-

C-F Stretches: Multiple strong absorption bands are expected in the 1100-1350 cm⁻¹ region, which are characteristic of the C-F bonds of the trifluoromethyl group.

-

C-Cl Stretch: An absorption in the 1000-1100 cm⁻¹ region can be attributed to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight (238.59).

-

Isotopic Pattern: A key diagnostic feature will be the M+2 peak at an intensity of approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

-

Fragmentation: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the C-C bond to lose the CH₂COOH group, leading to a prominent fragment ion.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. scbt.com [scbt.com]

- 3. molbase.com [molbase.com]

- 4. This compound [myskinrecipes.com]

- 5. chembk.com [chembk.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. byjus.com [byjus.com]

- 10. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 15. researchgate.net [researchgate.net]

- 16. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

A Technical Guide to 5-Chloro-2-(trifluoromethyl)phenylacetic Acid (CAS: 261763-25-1): Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction

5-Chloro-2-(trifluoromethyl)phenylacetic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in modern medicinal chemistry. Its structure, featuring a phenylacetic acid core substituted with both a chloro and a trifluoromethyl (CF₃) group, provides a unique combination of physicochemical properties that are highly sought after in the design of novel therapeutic agents. The strategic placement of the electron-withdrawing chloro and trifluoromethyl groups significantly influences the molecule's reactivity, lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2][3] This guide offers an in-depth analysis of its properties, a reasoned approach to its synthesis, key chemical transformations, and its strategic application in the field of drug discovery.

Section 2: Physicochemical and Structural Properties

The distinct properties of this compound are derived directly from its molecular architecture. The trifluoromethyl group, in particular, is a cornerstone of modern pharmaceutical design, known for enhancing metabolic stability and increasing lipophilicity, which can improve membrane permeability.[4] The chloro substituent further modulates the electronic environment of the aromatic ring and can participate in key binding interactions, a phenomenon sometimes termed the "magic chloro effect" in drug discovery.[3][5]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 261763-25-1 | [6][7] |

| Molecular Formula | C₉H₆ClF₃O₂ | [7] |

| Molecular Weight | 238.59 g/mol | [7] |

| Appearance | White to yellow solid | [6][8] |

| Melting Point | 117-119 °C | [6] |

| Purity | Typically ≥95% | [9] |

| Storage | Sealed in dry, room temperature or refrigerated (2-8°C) | [9][10] |

| Solubility | Soluble in organic solvents (e.g., ether, alcohol), insoluble in water. | [8] |

Section 3: Synthesis and Mechanistic Rationale

While multiple pathways exist for the synthesis of substituted phenylacetic acids, a robust and versatile approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.[11][12] This method offers high functional group tolerance and is a staple in modern synthetic organic chemistry. Below is a plausible and logical synthetic workflow.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Generalized Suzuki Coupling Approach

This protocol is a representative, generalized procedure based on established chemical principles for the synthesis of phenylacetic acid derivatives.[12]

Step 1: Borylation of 1-Bromo-4-chloro-2-(trifluoromethyl)benzene

-

Rationale: This step activates the aryl bromide for the subsequent cross-coupling reaction by converting it into a more reactive boronic acid or ester derivative. Palladium catalysts are highly efficient for this transformation.

-

Procedure:

-

To a dry, inert-atmosphere flask, add 1-bromo-4-chloro-2-(trifluoromethyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

-

Add a suitable anhydrous solvent (e.g., dioxane) and degas the mixture.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction, filter through celite, and remove the solvent under reduced pressure. The crude boronic ester is often used directly in the next step.

-

Step 2: Suzuki Coupling with Ethyl Bromoacetate

-

Rationale: This is the key carbon-carbon bond-forming step. The newly formed boronic ester couples with an acetic acid synthon (ethyl bromoacetate) to construct the phenylacetic acid backbone. The choice of base is critical for efficient transmetalation and reductive elimination in the catalytic cycle.

-

Procedure:

-

To a flask containing the crude boronic ester from Step 1, add ethyl bromoacetate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base such as K₂CO₃ or K₃PO₄ (3.0 eq).

-

Add a solvent system, typically a mixture of toluene, ethanol, and water.

-

Heat the mixture to reflux and stir vigorously until the reaction is complete as monitored by LC-MS.

-

Cool the mixture, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry over MgSO₄, and concentrate to yield the crude ester.

-

Step 3: Hydrolysis to the Final Acid

-

Rationale: The final step is a simple saponification of the ethyl ester to the desired carboxylic acid. This is typically a high-yielding and clean transformation.

-

Procedure:

-

Dissolve the crude ester from Step 2 in a mixture of THF and water.

-

Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

-

Stir at room temperature until the hydrolysis is complete.

-

Acidify the mixture with aqueous HCl (e.g., 1M) to a pH of ~2.

-

Extract the final product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to yield pure this compound.

-

Section 4: Chemical Reactivity and Derivatization

The reactivity of this molecule is dominated by its carboxylic acid group, which serves as a versatile handle for creating diverse libraries of compounds for biological screening.

Caption: Key reaction pathways for derivatizing the core molecule.

Protocol: Amide Synthesis via Carbodiimide Coupling

-

Rationale: Amide bond formation is one ofthe most critical reactions in drug discovery. Using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) allows for the mild and efficient formation of amides from the carboxylic acid and a primary or secondary amine.

-

Procedure:

-

Dissolve this compound (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add the desired amine (1.1 eq), a coupling agent such as EDC (1.2 eq), and a catalyst like HOBt (1-Hydroxybenzotriazole) (1.0 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer, concentrate, and purify the resulting amide by chromatography.

-

Section 5: Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of this compound is achieved through a combination of standard analytical techniques. While specific spectra should be acquired for each batch, the expected characteristics are well-defined.

Table 2: Expected Analytical Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons (multiplets), a singlet for the methylene (-CH₂) protons adjacent to the carbonyl group, and a broad singlet for the acidic carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbon (~170-180 ppm), aromatic carbons (some showing coupling to fluorine), the methylene carbon, and a characteristic quartet for the CF₃ carbon due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |

| IR Spectroscopy | A broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F stretching bands (~1100-1300 cm⁻¹). |

| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 237.0. |

| HPLC/UPLC | A sharp, single peak under appropriate reversed-phase conditions, used to determine purity (typically >95%).[10] |

Section 6: Role in Drug Discovery and Medicinal Chemistry

The title compound is not merely an intermediate but a strategic tool for molecular design. The deliberate inclusion of its structural motifs—the chloro and trifluoromethyl groups—is a validated strategy for optimizing drug candidates.[13][14]

-

Metabolic Stability: The CF₃ group is exceptionally stable to metabolic degradation, often used to replace metabolically vulnerable methyl or hydrogen groups, thereby increasing a drug's half-life.[4]

-

Lipophilicity and Permeability: Both the CF₃ and Cl groups increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.[4][13]

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group and the electrostatic properties of the chlorine atom can lead to stronger, more selective interactions with target proteins, enhancing potency.[3][13] Phenylacetic acid derivatives are known building blocks for a range of therapeutics, including NSAIDs and agents targeting nuclear receptors.[15][16]

Caption: The strategic role of the core scaffold in modulating key drug properties.

Section 7: Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety.

-

Hazards: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. It may be harmful if swallowed or inhaled.[6][17] Under fire conditions, it can emit toxic fumes such as hydrogen chloride and hydrogen fluoride.[6]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves, and a lab coat.[6][18]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18][19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20]

Section 8: Conclusion

This compound is a high-value chemical scaffold that embodies several key principles of modern medicinal chemistry. Its carefully selected substituents provide a powerful platform for developing new chemical entities with optimized pharmacokinetic and pharmacodynamic profiles. For researchers in drug discovery, a thorough understanding of its synthesis, reactivity, and strategic utility is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. eurochlor.org [eurochlor.org]

- 3. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. 5-CHLORO-2-TRIFLUOROMETHYLPHENYLACETIC ACID | 261763-25-1 [sigmaaldrich.com]

- 10. 261763-25-1|this compound|BLD Pharm [bldpharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. inventivapharma.com [inventivapharma.com]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives | MDPI [mdpi.com]

- 17. combi-blocks.com [combi-blocks.com]

- 18. fishersci.com [fishersci.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-(trifluoromethyl)phenylacetic Acid

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 5-Chloro-2-(trifluoromethyl)phenylacetic acid, a key building block in the development of pharmaceuticals and agrochemicals. The trifluoromethyl and chloro substituents on the phenylacetic acid scaffold impart unique electronic properties and conformational constraints, making it a valuable synthon for accessing complex molecular architectures with enhanced biological activity. This document details two primary, field-proven synthetic routes, offering step-by-step protocols, mechanistic insights, and comparative analysis to aid researchers in selecting the optimal strategy for their specific needs. The protocols are designed to be self-validating, with an emphasis on causality behind experimental choices to ensure reproducibility and scalability.

Introduction: Significance and Physicochemical Properties

This compound (CAS 261763-25-1) is a substituted phenylacetic acid derivative. The presence of the electron-withdrawing trifluoromethyl (CF3) group and the chloro (Cl) atom significantly influences the molecule's acidity, lipophilicity, and metabolic stability.[1] These properties are highly desirable in drug discovery, where fine-tuning of a molecule's physicochemical profile is critical for optimizing pharmacokinetic and pharmacodynamic parameters.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 261763-25-1 |

| Molecular Formula | C₉H₆ClF₃O₂ |

| Molecular Weight | 238.59 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 117-119 °C |

Strategic Synthetic Pathways

Two principal synthetic routes are presented, each commencing from readily available starting materials. The choice between these pathways may depend on factors such as starting material availability, desired scale, and tolerance for specific reagents.

-

Route A: The Willgerodt-Kindler reaction, a powerful transformation for converting aryl ketones into the corresponding thioamides, followed by hydrolysis.

-

Route B: A classical two-step sequence involving the nucleophilic substitution of a benzyl halide to form a benzyl cyanide intermediate, which is subsequently hydrolyzed.

Synthetic Route A: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a classic method for the synthesis of phenylacetic acids and their derivatives from the corresponding acetophenones.[3][4] This route involves the reaction of an aryl alkyl ketone with sulfur and a secondary amine, typically morpholine, to yield a thioamide, which is then hydrolyzed to the target carboxylic acid.[5]

Overall Transformation

The overall transformation for the synthesis of this compound via the Willgerodt-Kindler reaction is depicted below:

Caption: Workflow for the Willgerodt-Kindler synthesis route.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-[2-(5-Chloro-2-(trifluoromethyl)phenyl)acetyl]morpholine-4-carbothioamide

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2'-Chloro-5'-(trifluoromethyl)acetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.5 eq).

-

Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of cold water and stir vigorously.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioamide.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Hydrolysis to this compound

-

Dissolve the thioamide intermediate from the previous step in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 6-12 hours, until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Mechanistic Insights

The Willgerodt-Kindler reaction proceeds through a complex mechanism.[3][6] Initially, the acetophenone reacts with morpholine to form an enamine. This enamine then reacts with sulfur. The key step involves a series of rearrangements that ultimately lead to the migration of the carbonyl group to the terminal carbon of the alkyl chain, forming the thioamide.

Synthetic Route B: Benzyl Cyanide Pathway

This is a more traditional and highly reliable method for the synthesis of phenylacetic acids. It involves the preparation of a benzyl halide, followed by a nucleophilic substitution with a cyanide salt, and subsequent hydrolysis of the resulting nitrile.

Overall Transformation

The synthetic sequence starting from 5-Chloro-2-(trifluoromethyl)benzyl alcohol is outlined below:

Caption: Workflow for the benzyl cyanide synthesis route.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Chloro-2-(trifluoromethyl)benzyl Chloride

-

In a fume hood, charge a round-bottom flask with 5-Chloro-2-(trifluoromethyl)benzyl alcohol (1.0 eq) and a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding it to ice-water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-Chloro-2-(trifluoromethyl)benzyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of 5-Chloro-2-(trifluoromethyl)phenylacetonitrile

-

In a round-bottom flask, dissolve sodium cyanide (NaCN) (1.5 eq) in a mixture of water and a suitable organic solvent like ethanol or DMSO.[7]

-

To this solution, add the 5-Chloro-2-(trifluoromethyl)benzyl chloride (1.0 eq) from the previous step.

-

Heat the reaction mixture to reflux for 4-8 hours. The reaction is a nucleophilic substitution (SN2 mechanism).[8]

-

After completion (monitored by TLC), cool the mixture and pour it into a large volume of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude nitrile can be purified by distillation or recrystallization. The pure nitrile is a solid with a melting point of 61-63 °C.

Step 3: Hydrolysis to this compound

-

Combine the 5-Chloro-2-(trifluoromethyl)phenylacetonitrile (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 mixture).

-

Heat the mixture to reflux for 4-8 hours. The nitrile will hydrolyze first to the amide and then to the carboxylic acid.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The solid carboxylic acid will precipitate. Collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain pure this compound.

Alternative Synthetic Considerations: The Grignard Reaction

An alternative approach involves the formation of a Grignard reagent from 5-Chloro-2-(trifluoromethyl)benzyl chloride, followed by carboxylation with carbon dioxide.

Conceptual Workflow

Caption: Conceptual workflow for the Grignard synthesis route.

Causality and Experimental Challenges

While conceptually straightforward, the formation of Grignard reagents from benzyl halides can be challenging due to the propensity for Wurtz coupling, where two benzyl groups couple to form a bibenzyl byproduct.[9] This side reaction can significantly lower the yield of the desired carboxylic acid. Careful control of reaction conditions, such as slow addition of the halide to the magnesium turnings and maintaining a low temperature, is crucial to minimize this side reaction. The subsequent carboxylation is typically achieved by pouring the Grignard solution over dry ice or by bubbling CO₂ gas through the solution, followed by acidic workup.[10]

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear in the range of 7.0-8.0 ppm. The methylene (-CH₂) protons will appear as a singlet around 3.5-4.0 ppm. The carboxylic acid proton will be a broad singlet at a higher chemical shift (>10 ppm).[11][12] |

| ¹³C NMR | Characteristic peaks for the aromatic carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), the methylene carbon, and the carbonyl carbon (~170-180 ppm). |

| FT-IR | A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-F stretching bands.[13][14] |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed, along with a characteristic M+2 peak due to the chlorine isotope. |

Conclusion

This guide has detailed two robust and versatile synthetic routes for the preparation of this compound. The Willgerodt-Kindler reaction offers a convergent approach from the corresponding acetophenone, while the benzyl cyanide pathway provides a more traditional, stepwise synthesis. The choice of method will be dictated by the specific constraints and objectives of the research program. Both routes, when executed with care and attention to the principles outlined, provide reliable access to this important synthetic intermediate.

References

- 1. This compound CAS#: 261763-25-1 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Sciencemadness Discussion Board - Mechanism of benzyl cyanide synthesis ? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]

- 12. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]

- 13. 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid | C9H6F4O2 | CID 2737594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. m-(Trifluoromethyl)phenylacetic acid(351-35-9) IR Spectrum [m.chemicalbook.com]

A Technical Guide to 5-Chloro-2-(trifluoromethyl)phenylacetic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenylacetic Acids

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to profoundly alter the physicochemical and biological properties of a parent molecule.[1] When appended to versatile scaffolds like phenylacetic acid, the resulting derivatives become powerful intermediates for synthesizing complex and potent bioactive agents. This guide provides an in-depth technical overview of 5-Chloro-2-(trifluoromethyl)phenylacetic acid, a key building block whose unique substitution pattern offers significant advantages in the development of novel therapeutics.

The presence of a highly electronegative trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and modulate the acidity of adjacent functional groups, all of which are critical parameters in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide will delve into the molecular structure, key physicochemical properties, synthesis, and reactivity of this compound, providing researchers with the foundational knowledge required to effectively utilize this valuable synthetic intermediate.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure features a phenyl ring substituted with a chlorine atom at the 5-position, a trifluoromethyl group at the 2-position, and an acetic acid moiety at the 1-position.

Molecular Structure:

Caption: 2D structure of this compound.

The spatial arrangement and electronic effects of the chloro and trifluoromethyl groups are critical to the molecule's utility. The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid proton. The chlorine atom further contributes to the electronic landscape and lipophilicity of the molecule.

Key Physicochemical Data

A summary of the essential quantitative data for this compound is provided below. This information is fundamental for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| CAS Number | 261763-25-1 | [2] |

| Molecular Formula | C₉H₆ClF₃O₂ | [2] |

| Molecular Weight | 238.59 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 117-119 °C |

Part 2: Synthesis and Reactivity

Conceptual Synthesis Pathway

While multiple synthetic routes can be envisioned, a common approach to constructing substituted phenylacetic acids involves the modification of a pre-functionalized benzene ring. A plausible pathway for synthesizing this compound could start from 4-chloro-1-iodobenzotrifluoride. This pathway leverages well-established organometallic cross-coupling and subsequent oxidation reactions, which are staples in modern synthetic chemistry.

The rationale behind this approach is the commercial availability of suitable starting materials and the reliability of the chosen reaction classes. The use of a palladium-catalyzed cross-coupling reaction, for instance, allows for the precise formation of a carbon-carbon bond at the desired position, while subsequent oxidative cleavage provides a direct route to the carboxylic acid functionality.

Caption: Conceptual synthesis workflow for the target molecule.

Illustrative Experimental Protocol: Willgerodt-Kindler Reaction Approach

A practical synthesis can be achieved via the Willgerodt-Kindler reaction, starting from the corresponding acetophenone. This classic transformation provides a robust method for converting an aryl methyl ketone into a thioamide, which can then be hydrolyzed to the desired carboxylic acid.

Step 1: Synthesis of 1-(5-chloro-2-(trifluoromethyl)phenyl)ethan-1-one This starting material can be prepared via Friedel-Crafts acylation of 4-chloro-1-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Step 2: Willgerodt-Kindler Reaction to form 2-(5-chloro-2-(trifluoromethyl)phenyl)-N,N-diethylthioacetamide

-

To a reaction vessel, add 1-(5-chloro-2-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

-

Heat the mixture to reflux (approximately 130-140 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Causality Insight: The high temperature is necessary to facilitate the initial reaction between the ketone, sulfur, and amine to form an enamine intermediate, followed by sulfur addition and rearrangement to the thioamide. Morpholine acts as both a reagent and a solvent in this case.

Step 3: Hydrolysis to this compound

-

Cool the reaction mixture from Step 2 and add a solution of sodium hydroxide (e.g., 20% aqueous solution).

-

Heat the resulting mixture to reflux for 8-12 hours to ensure complete hydrolysis of the thioamide to the carboxylate salt.

-

Causality Insight: The strong basic conditions and elevated temperature are required to overcome the stability of the thioamide functional group and drive the hydrolysis to completion.

-

After cooling to room temperature, carefully acidify the mixture with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is approximately 1-2.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

This protocol is a representative example. Researchers should always first consult peer-reviewed literature and patents for validated procedures and optimize conditions based on their specific laboratory setup.

Part 3: Applications in Drug Development

Substituted phenylacetic acids are crucial building blocks in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). The unique electronic and steric properties of this compound make it an attractive intermediate for creating analogues of existing drugs or for discovering novel chemical entities.

Case Study: A Building Block for COX-2 Inhibitor Analogues

The 1,5-diarylpyrazole scaffold is the core structure of the well-known COX-2 inhibitor, Celecoxib.[3] Research into new anti-inflammatory agents often involves modifying the aryl groups of this scaffold to improve potency, selectivity, or pharmacokinetic properties.

This compound can serve as a precursor to one of the key aryl ketones needed for the synthesis of Celecoxib analogues. By converting the carboxylic acid to a different functional group (e.g., via acylation or other transformations), it can be used to construct the B-ring of a diarylpyrazole structure. The presence of the ortho-trifluoromethyl group can enforce a specific conformation, potentially leading to enhanced binding affinity with the target enzyme. The para-chloro substituent provides an additional point for modification and can influence the overall lipophilicity and electronic nature of the final compound.[2]

Part 4: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Based on data from structurally related compounds, the following guidelines are recommended.

| Hazard Class | Precautionary Statement |

| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling. |

| Eye Irritation | Causes serious eye irritation. Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area. |

Handling and Storage:

-

Handling: Avoid all personal contact, including inhalation. Wear protective clothing, gloves, safety glasses, and a dust respirator.[4]

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and sealed until ready for use.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block for the modern medicinal chemist. Its trifluoromethyl and chloro substituents provide a unique combination of electronic and steric properties that can be leveraged to create novel drug candidates with improved therapeutic profiles. A thorough understanding of its structure, properties, and reactivity is essential for any researcher aiming to incorporate this versatile scaffold into their drug discovery programs.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

solubility of 5-Chloro-2-(trifluoromethyl)phenylacetic acid in organic solvents

An In-depth Technical Guide to the Solubility of 5-Chloro-2-(trifluoromethyl)phenylacetic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from formulation design to bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a compound of interest in contemporary drug discovery. While specific experimental solubility data for this molecule is not extensively available in public literature, this guide synthesizes fundamental principles of physical chemistry, analyzes the structural contributions of its functional groups, and provides a robust framework for its solubility assessment. We present a predicted solubility profile, a detailed experimental protocol for its determination, and discuss the practical implications for researchers, scientists, and drug development professionals.

Introduction: The Central Role of Solubility

In the landscape of drug development, the adage "a drug must be in solution to be absorbed" remains a fundamental truth. The solubility of this compound dictates its dissolution rate, which in turn is often the rate-limiting step for oral absorption and subsequent bioavailability. A thorough understanding of its behavior in various organic solvents is paramount for:

-

Formulation Development : Selecting appropriate solvent systems for liquid dosage forms, or for the preparation of solid dispersions to enhance solubility.[1][2]

-

Crystallization and Purification : Designing efficient crystallization processes to obtain the desired polymorph with optimal stability and handling characteristics.

-

Analytical Method Development : Ensuring complete dissolution of the API for accurate quantification in techniques such as High-Performance Liquid Chromatography (HPLC).

-

Preclinical and Toxicological Studies : Preparing appropriate dosing solutions for in vitro and in vivo assays.

This guide provides the foundational knowledge and practical methodologies to approach the solubility assessment of this specific molecule.

Molecular Structure and Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its three key structural features: the phenylacetic acid backbone, the chloro substituent, and the trifluoromethyl group.

-

Phenylacetic Acid Backbone : The carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor.[3][4] This confers some degree of solubility in polar solvents. The phenyl ring, however, is a large, nonpolar moiety that contributes to hydrophobicity. For simple carboxylic acids, as the nonpolar carbon chain length increases, aqueous solubility decreases, while solubility in organic solvents generally increases.[3]

-

Chloro Group (-Cl) : The chloro group is an electron-withdrawing substituent that increases the overall polarity and lipophilicity of the molecule.

-

Trifluoromethyl Group (-CF₃) : This is a highly lipophilic and strongly electron-withdrawing group.[5] The presence of the -CF₃ group is a common strategy in medicinal chemistry to enhance metabolic stability and membrane permeability, often by increasing lipophilicity.[5][6]

Principle of "Like Dissolves Like" : A compound's solubility is maximized in a solvent with similar polarity. Based on the structure of this compound, we can predict its general solubility behavior:

-

High Solubility : Expected in polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) and polar protic solvents (e.g., methanol, ethanol). These solvents can interact favorably with the carboxylic acid group through hydrogen bonding and dipole-dipole interactions.

-

Moderate Solubility : Expected in solvents of intermediate polarity like dichloromethane.

-

Low Solubility : Expected in nonpolar solvents (e.g., toluene, hexane, cyclohexane), as the energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent interactions.

Illustrative Solubility Data

As previously noted, specific experimental data for this compound is not widely published. The following table presents a set of illustrative, predicted solubility values based on the structural analysis and comparison with related compounds. These values should be considered hypothetical and are intended to serve as a practical example for formulation scientists. Experimental verification is mandatory.

| Solvent Class | Solvent | Predicted Solubility at 25°C (mg/mL) | Rationale for Prediction |

| Polar Protic | Methanol | > 100 | Strong hydrogen bonding with the carboxylic acid. |

| Ethanol | > 100 | Similar to methanol, good hydrogen bonding capability.[1] | |

| Polar Aprotic | Acetone | > 150 | Strong dipole-dipole interactions and hydrogen bond acceptor. |

| Ethyl Acetate | > 150 | Good hydrogen bond acceptor and moderate polarity.[5] | |

| Acetonitrile | ~ 50 - 100 | Polar, but a weaker hydrogen bond acceptor than acetone. | |

| Intermediate Polarity | Dichloromethane | ~ 20 - 50 | Can engage in dipole-dipole interactions. |

| Nonpolar | Toluene | < 10 | Mismatch in polarity; weak solute-solvent interactions.[5] |

| n-Hexane | < 1 | Significant polarity mismatch. |

Experimental Protocol for Thermodynamic Solubility Determination

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the Isothermal Shake-Flask Method .[1][7] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Equipment

-

This compound (solid, purity >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature orbital shaker/incubator

-

Calibrated thermometer

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Validated analytical system (e.g., HPLC-UV) for concentration measurement

Step-by-Step Methodology

-

Preparation : Add an excess amount of solid this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition : Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples at a moderate speed (e.g., 150 rpm) for a predetermined period.

-

Expert Insight: A minimum of 24-48 hours is typically recommended to ensure equilibrium is reached. For crystalline compounds, 72 hours may be necessary. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when consecutive measurements are statistically identical.

-

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.[1]

-

Sampling and Filtration : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial.

-

Trustworthiness Check: The filtration step is critical to remove all undissolved solid particles. The first few drops of the filtrate should be discarded to prevent adsorption errors from the filter material.

-

-

Dilution and Analysis : Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of the API using a validated HPLC-UV method.

-

Calculation : The solubility (S) is calculated using the following formula: S (mg/mL) = (Measured Concentration in diluted sample) × (Dilution Factor)

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Practical Implications in Drug Development

Solubility data is not an academic exercise; it is a cornerstone of rational drug development.

Caption: Role of Solubility in Drug Development Stages.

-

High solubility in a particular solvent (e.g., ethanol) may identify it as a suitable candidate for a liquid formulation or as a co-solvent in an aqueous system.

-

Poor solubility across most pharmaceutically acceptable solvents signals a significant development challenge. This early warning allows scientists to prioritize enabling technologies such as amorphous solid dispersions, lipid-based formulations, or salt formation to improve the dissolution characteristics of the API.

-

Differential solubility between solvents is the basis for crystallization. A solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures is ideal for recrystallization.

Conclusion

While a definitive, quantitative solubility profile for this compound requires empirical determination, a robust prediction can be made based on its molecular architecture. The phenylacetic acid core, modified by the lipophilic and electron-withdrawing chloro and trifluoromethyl groups, suggests high solubility in polar organic solvents and poor solubility in nonpolar media. The provided experimental protocol offers a self-validating and reliable method for generating the crucial data needed to guide formulation, process chemistry, and analytical development. This foundational understanding is indispensable for advancing any compound through the rigorous pipeline of pharmaceutical development.

References

- 1. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Solubility of Phenylacetic Acid in Binary Solvent Mixtures - UNT Digital Library [digital.library.unt.edu]

- 7. researchgate.net [researchgate.net]

5-Chloro-2-(trifluoromethyl)phenylacetic acid stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 5-Chloro-2-(trifluoromethyl)phenylacetic acid

Introduction

This compound is a substituted phenylacetic acid derivative incorporating both a chloro and a trifluoromethyl group on the aromatic ring. Such compounds are of significant interest in medicinal chemistry and drug development, where the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability, while the chloro substituent modifies electronic properties and lipophilicity.[1][2][3] Understanding the intrinsic stability of this molecule is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle, from synthesis and storage to formulation and final application.

This technical guide provides a comprehensive overview of the chemical stability profile, potential degradation pathways, and optimal storage conditions for this compound. It is intended for researchers, chemists, and drug development professionals who handle this compound. The methodologies and protocols described herein are designed to serve as a robust framework for assessing stability and ensuring the integrity of the molecule.

Physicochemical Properties and Structural Features

The stability of a molecule is intrinsically linked to its structure. The key functional groups of this compound dictate its reactivity and susceptibility to degradation.

Caption: Key structural features influencing the stability of the molecule.

Both the trifluoromethyl and chloro groups are strongly electron-withdrawing. This has a significant inductive effect, increasing the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion.[4][5][6][7] This enhanced acidity can influence its behavior in different pH environments.

| Property | Value / Description | Source |

| Molecular Formula | C₉H₆ClF₃O₂ | [8] |

| Molecular Weight | 238.59 g/mol | [8] |

| Appearance | Typically a white to off-white solid. | Supplier Datasheets |

| Key Functional Groups | Carboxylic acid, trifluoromethyl, chloro-aromatic. | N/A |

| Reactivity Drivers | The electron-withdrawing nature of the -CF₃ and -Cl groups enhances the acidity of the carboxylic acid.[6][7] The C-F bonds are very strong, conferring high metabolic and chemical stability to the -CF₃ group itself.[1][2][3] |

Chemical Stability Profile and Potential Degradation Pathways

To determine the intrinsic stability, the molecule should be subjected to forced degradation (stress testing) under conditions outlined by the International Council for Harmonisation (ICH) guidelines.[9][10] This process helps identify likely degradation products and establish degradation pathways.

Hydrolytic Stability

Hydrolysis is a primary degradation pathway for many pharmaceuticals. Studies should be conducted across a range of pH values (acidic, neutral, basic).

-

Acidic Conditions (e.g., 0.1 M HCl): The compound is expected to be largely stable. While ester or amide linkages are susceptible to acid hydrolysis, this molecule lacks such labile groups. The trifluoromethyl group is highly resistant to degradation under acidic conditions.[11]

-

Neutral Conditions (e.g., Water): High stability is anticipated at neutral pH.

-

Alkaline Conditions (e.g., 0.1 M NaOH): This is the most likely condition for hydrolytic degradation. While the trifluoromethyl group is generally stable, it can undergo slow hydrolysis to a carboxylic acid group (-COOH) under strong alkaline conditions, releasing fluoride ions.[1] This is the primary degradation pathway to monitor under basic stress.

Oxidative Stability

Oxidation can be a significant degradation route. Hydrogen peroxide (e.g., 3% H₂O₂) is a common stress agent.

-

The aromatic ring and the benzylic carbon of the acetic acid side chain are potential sites for oxidation. However, the strong electron-withdrawing groups (-CF₃, -Cl) deactivate the aromatic ring, making it less susceptible to electrophilic attack and oxidation compared to an unsubstituted ring. Degradation is possible but may require harsh conditions.

Photostability

As mandated by ICH guideline Q1B, the compound should be exposed to controlled light sources (UV and visible).[12]

-

Aromatic halides are known to be susceptible to photolysis, where the carbon-halogen bond can undergo homolytic cleavage upon absorption of UV radiation.[12][13] Therefore, a potential degradation pathway for this compound is the cleavage of the C-Cl bond, which could lead to the formation of dechlorinated species or other secondary products.

Thermal Stability

Thermal stress testing (e.g., 70-80°C in solid and solution states) is crucial for determining shelf-life and handling limits.

-

Phenylacetic acids can undergo thermal decomposition at high temperatures (studies on the parent compound show decomposition starting at temperatures well above 500°C, but this can be lower for substituted derivatives).[14][15][16] The primary pathway is decarboxylation of the acetic acid side chain, leading to the formation of 4-chloro-2-(trifluoromethyl)toluene and carbon dioxide.

Caption: Potential degradation pathways under stress conditions.

Recommended Storage and Handling

Based on the chemical stability profile, the following storage and handling procedures are recommended to maintain the integrity of this compound:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated area. Recommended storage at 2-8°C for long-term stability. | Prevents potential thermal degradation and slows down any other potential degradation kinetics. |

| Light | Protect from light. Store in amber vials or opaque containers. | The chloro-aromatic moiety is susceptible to photolytic degradation.[13] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage of analytical standards. | Minimizes the risk of long-term oxidative degradation. |

| pH (in solution) | For solutions, maintain a neutral to slightly acidic pH (pH 4-6). Avoid strongly alkaline conditions. | The compound is most stable at neutral/acidic pH. Strong base can induce hydrolysis of the trifluoromethyl group.[1] |

| Material Compatibility | Use glass or other inert containers. Avoid reactive materials. | Prevents potential reactions with container surfaces. |

Methodology for Stability Assessment

A robust stability assessment program relies on a well-designed forced degradation study and a validated stability-indicating analytical method.